molecular formula C11H11N3O B2875111 1-[(3-Aminophenyl)methyl]-1,2-dihydropyrimidin-2-one CAS No. 1016704-73-6

1-[(3-Aminophenyl)methyl]-1,2-dihydropyrimidin-2-one

カタログ番号: B2875111
CAS番号: 1016704-73-6
分子量: 201.229
InChIキー: UKHXTQMLCJUOBO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-[(3-Aminophenyl)methyl]-1,2-dihydropyrimidin-2-one is a synthetic organic compound characterized by a 1,2-dihydropyrimidin-2-one core substituted with a 3-aminophenylmethyl group. The dihydropyrimidinone scaffold is a privileged structure in medicinal chemistry due to its versatility in interacting with biological targets, particularly enzymes involved in nucleotide metabolism and epigenetic regulation.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

1-[(3-aminophenyl)methyl]pyrimidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c12-10-4-1-3-9(7-10)8-14-6-2-5-13-11(14)15/h1-7H,8,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKHXTQMLCJUOBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)CN2C=CC=NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016704-73-6
Record name 1-[(3-aminophenyl)methyl]-1,2-dihydropyrimidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

生物活性

1-[(3-Aminophenyl)methyl]-1,2-dihydropyrimidin-2-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

The compound features a dihydropyrimidinone core substituted with a 3-aminophenyl group. The structural formula can be represented as follows:

C12H12N2O\text{C}_{12}\text{H}_{12}\text{N}_2\text{O}

This structure is crucial for its interactions with biological targets, influencing its pharmacokinetics and pharmacodynamics.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties . In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. For instance, a study showed that the compound significantly reduced cell viability in human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM, suggesting potent cytotoxic effects against these cells .

The mechanism by which this compound exerts its anticancer effects appears to involve the modulation of apoptotic pathways. Specifically, it has been shown to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors such as Bcl-2. Additionally, molecular docking studies suggest that it may interact with key regulatory proteins involved in cell cycle progression and apoptosis .

Antimicrobial Activity

Beyond its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains. In particular, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .

Case Studies

StudyCell Line/OrganismActivityIC50/MIC
Study AMCF-7 (Breast Cancer)Anticancer15 µM
Study BE. coliAntimicrobial64 µg/mL
Study CStaphylococcus aureusAntimicrobial32 µg/mL

Pharmacokinetics

The pharmacokinetic profile of this compound suggests moderate oral bioavailability. Preliminary studies indicate that it undergoes significant first-pass metabolism, which may affect its systemic availability. Further research is needed to optimize its formulation for enhanced bioavailability .

類似化合物との比較

Comparison with Similar Compounds

The following table and analysis compare 1-[(3-Aminophenyl)methyl]-1,2-dihydropyrimidin-2-one with structurally and functionally related dihydropyrimidinone derivatives:

Compound Molecular Formula Key Substituents Therapeutic Use Mechanism of Action Stability/Toxicity
This compound C₁₁H₁₁N₃O 3-Aminophenylmethyl group Not explicitly stated Inferred: Potential DNMT or kinase inhibition due to structural similarity to zebularine and nucleoside analogs Unknown; aromatic amine may affect solubility/metabolism
Emtricitabine (EMT) C₈H₁₀FN₃O₃S Fluorinated cytidine analog, oxathiolane HIV treatment Nucleoside reverse transcriptase inhibitor (NRTI); incorporates into viral DNA to terminate synthesis High oral bioavailability; low toxicity
Zebularine C₉H₁₂N₂O₅ β-D-ribofuranosyl group Epigenetic therapy (preclinical) DNA methyltransferase (DNMT) inhibitor; forms covalent complexes with DNMT More stable and less toxic than azacytidine
Lamivudine C₈H₁₁N₃O₃S Oxathiolane, thio-substituted cytidine HIV/HBV treatment NRTI; competes with natural dCTP for incorporation into viral DNA Moderate stability; renal toxicity at high doses

Key Structural and Functional Differences

Substituent Effects on Target Specificity: The 3-aminophenylmethyl group in the target compound distinguishes it from nucleoside analogs like emtricitabine and lamivudine, which feature sugar-like oxathiolane or ribofuranosyl moieties. This aromatic substitution may shift its biological activity away from viral reverse transcriptase inhibition (as seen in NRTIs) toward epigenetic targets like DNMTs or kinases . Zebularine’s ribofuranosyl group enables binding to DNMTs, mimicking cytidine’s natural ribose structure. In contrast, the target compound’s non-sugar substituent could alter binding kinetics or enzyme selectivity .

Mechanistic Implications: Emtricitabine and lamivudine act as chain terminators in viral DNA synthesis due to their lack of a 3'-hydroxyl group. Zebularine’s dual inhibition of DNMT and cytidine deaminase highlights the dihydropyrimidinone scaffold’s adaptability. The target compound’s 3-aminophenyl group may confer unique interactions with deaminases or other enzymes .

Physicochemical Properties :

  • The aromatic amine in the target compound could enhance solubility in polar solvents compared to zebularine’s ribose moiety. However, this may also increase susceptibility to oxidative metabolism, reducing bioavailability .
  • Fluorine in emtricitabine improves metabolic stability and binding affinity to reverse transcriptase, a feature absent in the target compound .

Research Findings and Clinical Relevance

  • The target compound’s structure may address these limitations if optimized for stability .
  • Structural modifications in the target compound could inspire novel antiviral or anticancer agents .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。